1,3-Dimethoxy-2-propylbenzene

Description

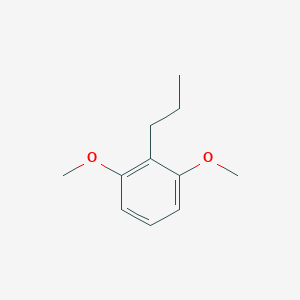

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIVQKGKHLKKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335371 | |

| Record name | 1,3-dimethoxy-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-64-9 | |

| Record name | 1,3-dimethoxy-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1,3 Dimethoxy 2 Propylbenzene

Established Synthetic Routes to 1,3-Dimethoxy-2-propylbenzene

The creation of this compound can be achieved through various synthetic pathways. These routes often begin with the commercially available and highly reactive 1,3-dimethoxybenzene (B93181). acs.orgwikipedia.orglookchem.com The primary strategies involve either the direct introduction of a propyl or related group onto the aromatic ring via electrophilic aromatic substitution or the modification of a pre-installed functional group.

Electrophilic Aromatic Substitution Approaches on 1,3-Dimethoxybenzene Precursors

Electrophilic aromatic substitution (SEAr) stands as a cornerstone for the functionalization of 1,3-dimethoxybenzene. scirp.orgwku.edu The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups and ortho-, para-directors, making the ring highly susceptible to electrophilic attack. acs.org This high reactivity allows for the introduction of various substituents, which can then be converted to a propyl group.

One common electrophilic aromatic substitution reaction is Friedel-Crafts acylation. cdnsciencepub.com For instance, 1,3-dimethoxybenzene can be acylated with propionyl chloride or a related acylating agent in the presence of a Lewis acid catalyst like aluminum chloride or polyphosphoric acid (PPA). cdnsciencepub.comlibretexts.org This reaction introduces a propiophenone (B1677668) group onto the aromatic ring. The resulting ketone can then be reduced to the desired propyl group.

Another approach involves Friedel-Crafts alkylation. libretexts.org While direct alkylation with a propyl halide can be complicated by carbocation rearrangements, which may lead to the formation of the isopropyl isomer, specific conditions can favor the formation of the n-propyl product. libretexts.org The choice of catalyst and reaction conditions is crucial to control the regioselectivity and minimize side reactions. scirp.org

The reactivity of 1,3-dimethoxybenzene is significantly higher than that of anisole (B1667542) (methoxybenzene), making it a preferred substrate for these types of transformations. acs.org

Reductive Methodologies for Propyl Group Introduction

Reductive methods are frequently employed to convert an intermediate functional group into the final propyl substituent. Following a Friedel-Crafts acylation that introduces a propiophenone moiety, the carbonyl group must be reduced.

A common method for this reduction is the Wolff-Kishner or Clemmensen reduction. These classic reactions are effective in converting ketones to alkanes. More modern and milder reduction methods using reagents like triethylsilane in the presence of a strong acid can also be employed.

Alternatively, a precursor such as an allyl group can be introduced and subsequently reduced. For example, allylation of 1,3-dimethoxybenzene can be followed by hydrogenation of the double bond using a catalyst like palladium on carbon (Pd/C) to yield the propyl group.

Another strategy involves the reduction of a nitropropene derivative. For instance, a nitropropene compound can be catalytically hydrogenated to the corresponding nitropropyl compound, which can then be further transformed.

Precursor Chemistry and Reactant Optimization

The successful synthesis of this compound is highly dependent on the choice of starting materials and the optimization of reaction conditions. The selection of the appropriate precursor and reagents is critical for achieving high yields and purity.

Utilization of 1,3-Dimethoxybenzene as a Key Starting Material

1,3-Dimethoxybenzene is the foundational precursor for the synthesis of this compound. wikipedia.orglookchem.com Its chemical properties make it an ideal starting material. The two methoxy groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the introduction of the necessary functional groups. acs.org Specifically, the positions ortho and para to the methoxy groups are highly activated. acs.org This inherent reactivity allows for milder reaction conditions compared to less activated aromatic compounds. acs.org

The commercial availability of 1,3-dimethoxybenzene further enhances its utility as a key starting material. lookchem.comsigmaaldrich.comnih.gov

Role of Organometallic Reagents in Alkylation Reactions

Organometallic reagents play a crucial role in the synthesis of this compound, particularly in the formation of carbon-carbon bonds. libretexts.orguwindsor.ca Grignard reagents and organolithium compounds are powerful nucleophiles that can be used to introduce alkyl groups. libretexts.org

For example, a Grignard reagent, such as propylmagnesium bromide, could potentially react with a suitable electrophilic derivative of 1,3-dimethoxybenzene. However, a more common strategy involves the reaction of an organometallic reagent with a carbonyl group. For instance, if 2-bromo-1,3-dimethoxybenzene (B94514) were available, it could be converted to its Grignard or organolithium reagent, which could then react with an electrophile to introduce the propyl chain.

A more indirect but effective approach involves the reaction of an organometallic reagent with an aldehyde or ketone. For example, reacting 2,6-dimethoxybenzaldehyde (B146518) with an ethylmagnesium halide would yield a secondary alcohol. Subsequent dehydration to an alkene followed by hydrogenation would produce the propyl group. This multi-step process allows for greater control over the final structure.

The choice of solvent is critical when working with organometallic reagents. Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of Grignard reagents. libretexts.org

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the purification and isolation of this compound are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Given that this compound is a liquid at room temperature, distillation is a primary method for purification. sigmaaldrich.comprepchem.com Vacuum distillation is often employed to lower the boiling point and prevent decomposition of the compound at high temperatures.

Chromatographic techniques are also extensively used for purification. Flash chromatography, using a silica (B1680970) gel column and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), is effective for separating the desired product from unreacted starting materials and byproducts. prepchem.comrsc.org The polarity of the eluent can be adjusted to achieve optimal separation.

Liquid-liquid extraction is a common work-up procedure to remove inorganic salts and other water-soluble impurities. prepchem.comchemicalbook.com The crude reaction mixture is typically dissolved in an organic solvent and washed with water or a brine solution. chemicalbook.com The organic layer is then dried over a drying agent like magnesium sulfate (B86663) or sodium sulfate before the solvent is removed under reduced pressure. prepchem.comrsc.orgchemicalbook.com

The purity of the final product is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). prepchem.comrsc.org

Data Tables

Table 1: Physical and Chemical Properties of 1,3-Dimethoxybenzene

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dimethoxybenzene | nih.gov |

| Synonyms | Dimethylresorcinol, Resorcinol (B1680541) dimethyl ether | lookchem.comsigmaaldrich.comnih.gov |

| CAS Number | 151-10-0 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₈H₁₀O₂ | lookchem.comsigmaaldrich.comnih.gov |

| Molar Mass | 138.166 g·mol⁻¹ | wikipedia.orgsigmaaldrich.com |

| Appearance | Clear colorless to slightly brown liquid | lookchem.com |

| Boiling Point | 85-87 °C / 7 mmHg | sigmaaldrich.com |

| Density | 1.055 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.524 | sigmaaldrich.com |

Table 2: Key Reagents in the Synthesis of this compound

| Reagent | Role | Relevant Section(s) |

| 1,3-Dimethoxybenzene | Starting Material | 2.1.1, 2.2.1 |

| Propionyl chloride | Acylating Agent | 2.1.1 |

| Aluminum chloride | Lewis Acid Catalyst | 2.1.1 |

| Polyphosphoric acid (PPA) | Acylating Agent/Catalyst | 2.1.1 |

| Palladium on Carbon (Pd/C) | Hydrogenation Catalyst | 2.1.2 |

| Propylmagnesium bromide | Organometallic Reagent | 2.2.2 |

Chemical Reactivity and Transformation Mechanisms of 1,3 Dimethoxy 2 Propylbenzene

Demethylation and Dealkylation Reactions of Methoxy (B1213986) Substituents

The methoxy groups of 1,3-dimethoxy-2-propylbenzene are susceptible to cleavage under various reaction conditions, leading to the formation of phenolic derivatives. These transformations are fundamental in the synthesis of various compounds where a free hydroxyl group is required.

The ether linkages of the methoxy groups in this compound can be cleaved by strong acids. Reagents such as hydrobromic acid (HBr) and hydriodic acid (HI) are effective for this demethylation process. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the methoxy group is protonated by the strong acid, making it a good leaving group (methanol). The halide anion then attacks the methyl group, resulting in the formation of a methyl halide and a phenolic hydroxyl group. The complete demethylation of both methoxy groups yields 2-propylbenzene-1,3-diol (B81373).

Hydrolysis with Acidic Reagents (e.g., Hydrobromic Acid)

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two methoxy groups on the benzene (B151609) ring in this compound are strong activating groups and are ortho, para-directing. The propyl group at the 2-position provides some steric hindrance. The positions ortho to one methoxy group and para to the other (the 4 and 6 positions) are highly activated. The position between the two methoxy groups (the 2-position) is already substituted with the propyl group. Therefore, electrophilic substitution is expected to occur primarily at the 4 and 6 positions. The steric bulk of the propyl group may influence the regioselectivity between these two positions, but both are electronically favored for substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Side-Chain Functionalization of the Propyl Moiety

While the aromatic ring is highly activated towards electrophilic substitution, the propyl side-chain can also undergo functionalization. Reactions at the benzylic position (the carbon atom of the propyl group attached to the benzene ring) are particularly common. Benzylic bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator like AIBN). This would introduce a bromine atom at the benzylic position, which can then be substituted by various nucleophiles to introduce a wide range of functional groups. Oxidation of the propyl side-chain is also possible, potentially leading to the formation of a ketone or carboxylic acid at the benzylic position, depending on the oxidizing agent and reaction conditions.

Reductive Transformations and Hydrogenation Chemistry

The aromatic ring of this compound can be reduced under certain hydrogenation conditions. Catalytic hydrogenation, using catalysts such as rhodium on carbon, can lead to the saturation of the benzene ring to form 1,3-dimethoxy-2-propylcyclohexane. This transformation converts the aromatic core into a cyclohexane (B81311) ring while preserving the methoxy and propyl substituents. The specific stereochemistry of the resulting substituted cyclohexane would depend on the catalyst and reaction conditions used. This type of reduction is significant when the properties of a saturated cyclic system are desired over an aromatic one.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Dimethoxy-2-propylbenzene

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For this compound, both ¹H and ¹³C NMR have been instrumental in confirming its constitution.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments. The signals in the spectrum, characterized by their chemical shift (δ), integration, and multiplicity, correspond to the various proton groups within the molecule.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.30 - 6.35 | m | 3H | 2.4 |

| Methoxyl Protons | 3.78 | s | 6H | |

| Methylene (B1212753) Protons (Ar-CH₂) | 2.51 - 2.55 | m | 2H | |

| Methylene Protons (-CH₂-CH₃) | 1.59 - 1.69 | m | 2H | |

| Methyl Protons (-CH₃) | 0.95 | t | 3H | 7.2 |

Table 1: ¹H NMR Spectral Data for this compound. rsc.org

The aromatic region of the spectrum displays a multiplet integrating to three protons, consistent with the three protons on the benzene (B151609) ring. The two methoxy (B1213986) groups give rise to a sharp singlet at approximately 3.78 ppm, integrating to six protons. The propyl chain is evidenced by three distinct signals: a multiplet for the two protons adjacent to the aromatic ring, another multiplet for the central methylene group, and a triplet for the terminal methyl group, each integrating to their expected proton counts. rsc.org

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-O (Aromatic) | 160.6 |

| C-C (Aromatic) | 145.1 |

| CH (Aromatic) | 106.5 |

| CH (Aromatic) | 97.5 |

| O-CH₃ | 55.2 |

| Ar-CH₂ | 38.4 |

| -CH₂- | 24.3 |

| -CH₃ | 13.8 |

Table 2: ¹³C NMR Spectral Data for this compound. rsc.org

The spectrum shows distinct signals for the two types of oxygen-bearing aromatic carbons, the four other aromatic carbons, the two equivalent methoxy carbons, and the three unique carbons of the propyl side chain. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In the case of this compound, a COSY spectrum would show cross-peaks between the protons of the propyl chain, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. escholarship.org This is particularly useful for assigning the signals of the propyl chain carbons by correlating them with their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for confirming the attachment of the propyl group and the methoxy groups to the benzene ring by observing correlations between the protons of these groups and the aromatic carbons.

13C NMR Spectral Analysis

Mass Spectrometry (MS) of this compound and its Fragments

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. libretexts.org For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.24 g/mol ). nist.gov

Common fragmentation pathways for alkylbenzenes involve the cleavage of the benzylic bond. For this compound, this would lead to the formation of a stable benzylic cation. The fragmentation of the methoxy groups can also occur. Analysis of these fragment ions provides further confirmation of the compound's structure.

| Ion | m/z | Significance |

| [M]⁺ | 180 | Molecular Ion |

| [M-CH₃]⁺ | 165 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 151 | Loss of an ethyl group from the propyl chain |

| [M-C₃H₇]⁺ | 137 | Loss of the propyl group |

Table 3: Predicted significant fragments in the EI-MS of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, an HRMS measurement of the molecular ion would confirm its molecular formula as C₁₁H₁₆O₂. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Vibrational Spectroscopy (IR, Raman) and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of molecules. d-nb.info These methods probe the vibrational energy levels of a molecule, which are sensitive to its geometry, bond strengths, and the masses of its atoms. For flexible molecules like this compound, which has a propyl chain and two methoxy groups attached to a benzene ring, vibrational spectroscopy is particularly useful for conformational analysis. rsc.org

Standard harmonic frequency calculations often fail to fully capture the intricacies of experimental vibrational spectra, especially in the C-H stretching region. aip.org Anharmonic modeling provides a more accurate prediction of these spectra by accounting for the anharmonic nature of molecular vibrations and phenomena such as Fermi resonance. aip.orgresearchgate.net

Research on related alkylbenzenes, such as ethyl-, n-propyl-, and n-butylbenzene, has demonstrated the utility of anharmonic local mode Hamiltonians. aip.orgresearchgate.net These models explicitly treat the coupling between C-H stretching modes and the overtones of CH₂ and CH₃ bending (scissor) modes. rsc.orgrsc.org This approach has been successful in assigning and interpreting the conformation-specific IR spectra of these molecules. rsc.orgrsc.org

Key findings from these studies on analogous compounds that are relevant for the analysis of this compound include:

Transferability of Anharmonicities : The anharmonic contributions to the vibrational spectra are often consistent across different molecules and conformers. aip.orgresearchgate.net This suggests that a model developed for simpler alkylbenzenes can be adapted for more complex structures like this compound, primarily requiring adjustments to the harmonic frequencies. aip.org

Influence of the Phenyl Ring : The presence of the phenyl ring can shift the frequencies of adjacent CH₂ stretches by approximately 15 cm⁻¹ compared to their positions in simple n-alkanes. aip.orgresearchgate.net

Conformational Sensitivity : Changes in the dihedral angles of the alkyl chain can lead to significant shifts in vibrational frequencies, sometimes as large as 30 cm⁻¹. aip.orgresearchgate.net This sensitivity allows for the differentiation of various conformers.

Spectral Motifs : Specific dihedral patterns in the alkyl chain can give rise to characteristic spectral motifs, aiding in the identification of particular conformations. aip.orgresearchgate.net

For this compound, an anharmonic model would need to account for the vibrations of the propyl chain's CH₂, and CH₃ groups, as well as the methoxy groups' CH₃ vibrations, and their interactions with the benzene ring. The insights gained from studies on simpler alkylbenzenes and methoxy-substituted benzenes provide a strong foundation for developing such a model. aip.orgresearchgate.net

Table 1: Key Anharmonic Effects in Alkylbenzene Vibrational Spectra

| Vibrational Interaction | Description | Typical Frequency Shift (cm⁻¹) | Significance |

| Stretch-Scissor Fermi Resonance | Coupling between C-H stretching fundamentals and overtones of CH₂/CH₃ bending modes. aip.orgresearchgate.net | Varies, but significantly alters the appearance of the C-H stretch region. | Complicates spectra but provides detailed structural information when modeled correctly. |

| Phenyl Ring Proximity Effect | The electron-rich phenyl ring influences the vibrational frequencies of the attached alkyl chain. aip.orgresearchgate.net | ~15 cm⁻¹ for adjacent CH₂ groups. | Helps in assigning peaks related to the part of the alkyl chain closest to the ring. |

| Conformational Changes | Different rotational isomers (conformers) exhibit distinct vibrational frequencies. aip.orgresearchgate.net | Up to 30 cm⁻¹. | Allows for the identification and analysis of different conformers present in a sample. |

Chromatographic Separation Techniques for this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from various matrices. The choice of method depends on the volatility and polarity of the compound and the nature of the sample.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. thermofisher.com The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com

GC-MS can be applied to:

Identify and Quantify: By comparing the retention time and mass spectrum of a peak to those of a known standard or a spectral library, this compound can be identified and its concentration determined. acs.org

Analyze Complex Mixtures: GC's high resolving power allows for the separation of this compound from a multitude of other compounds, which is particularly useful in the analysis of essential oils, reaction products, or environmental samples. thermofisher.comrsc.org

For the analysis of aromatic compounds like this compound, a non-polar or medium-polarity capillary column, such as one with a phenyl methyl siloxane stationary phase, is often employed. researchgate.net The operating conditions, including the temperature program of the GC oven and the mass spectrometer's scan parameters, are optimized to achieve the best separation and sensitivity. mdpi.com Selected Ion Monitoring (SIM) mode can be used in MS to enhance sensitivity and selectivity for trace-level detection by monitoring only specific ions characteristic of the target analyte. tdi-bi.comrestek.com

Table 2: Typical GC-MS Parameters for Aromatic Compound Analysis

| Parameter | Typical Setting/Value | Purpose |

| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations. mdpi.comrestek.com |

| Injector Temperature | 250-280 °C | Ensures complete vaporization of the sample. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the sample through the column. mdpi.com |

| Column Type | HP-5MS, Rxi-SVOCms (or similar) | Capillary column with a non-polar or semi-polar stationary phase. tdi-bi.comrestek.com |

| Oven Temperature Program | Ramped (e.g., 60 °C to 280 °C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| MS Ionization Mode | Electron Impact (EI) | Standard ionization method that produces reproducible fragmentation patterns. tdi-bi.com |

| Ionization Energy | 70 eV | Standard energy for EI to generate comparable mass spectra with libraries. tdi-bi.com |

| Mass Analyzer Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification of unknowns, SIM for targeted quantification. thermofisher.comtdi-bi.com |

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly well-suited for compounds that are not sufficiently volatile for GC, or for preparative-scale purification. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common mode. sielc.comsielc.com

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

HPLC can be used for:

Purity Assessment: HPLC can resolve impurities from the main compound, allowing for the determination of its purity.

Preparative Separation: By scaling up the method, HPLC can be used to isolate and purify this compound from a reaction mixture. sielc.comsielc.com

Quantitative Analysis: With a suitable detector, such as a UV detector (as the benzene ring is a chromophore), HPLC can be used for the quantitative determination of the compound. nih.gov

The mobile phase composition is a critical parameter in HPLC and is often run in a gradient mode, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. clockss.org Additives like acids (e.g., formic or phosphoric acid) may be used to improve peak shape. sielc.comsielc.com

Computational and Theoretical Chemistry Studies on 1,3 Dimethoxy 2 Propylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a notable lack of specific published data concerning the quantum chemical calculations for 1,3-Dimethoxy-2-propylbenzene. Such studies would typically involve determining the optimized molecular geometry, electronic energy, and the distribution of electron density.

Molecular Orbital Analysis and Electronic Properties

A detailed molecular orbital (MO) analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. While general principles of how methoxy (B1213986) and propyl groups affect the benzene (B151609) ring's electronic structure are known, precise values and orbital distributions for this specific isomer are unavailable.

Conformational Analysis and Molecular Dynamics Simulations

The orientation of the propyl and methoxy groups relative to the benzene ring and to each other gives rise to various conformers for this compound. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, would identify the most stable low-energy structures. Furthermore, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of these groups, such as rotational barriers and the flexibility of the molecule over time. Studies on similar but more complex systems, like 1,12-dimethoxy- hmdb.ca-paracyclophane, demonstrate the power of these methods in understanding conformational dynamics, but no such analysis has been published for this compound. aip.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound, this could include studying electrophilic aromatic substitution, oxidation, or reactions involving the side chains. However, the scientific literature lacks computational studies on the reaction mechanisms involving this specific compound. Research on related reactions, such as the palladium-catalyzed protodecarboxylation of aromatic carboxylic acids, highlights the mechanistic insights that computational studies can provide, but these are not specific to the target molecule. lookchem.cn

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical calculations can accurately predict various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, no dedicated studies predicting its full spectroscopic profile using theoretical approaches were found. While experimental data may exist in databases, the corresponding theoretical calculations that assign and analyze these spectra are not available in the literature.

Strategic Applications in Organic Synthesis and Materials Science

1,3-Dimethoxy-2-propylbenzene as a Building Block in Complex Molecule Synthesis

The primary role of this compound in organic synthesis is as a foundational building block. Its structure, featuring a substituted benzene (B151609) ring, is amenable to further functionalization, allowing for its incorporation into larger, more complex molecules. A key synthetic transformation is its demethylation to yield 2-Propylbenzene-1,3-diol (B81373) lookchem.com. This reaction removes the methyl groups from the ether linkages, exposing reactive hydroxyl groups.

The conversion is typically achieved by heating the compound with a strong acid catalyst. For instance, a common laboratory method involves refluxing this compound with pyridine (B92270) hydrochloride at elevated temperatures lookchem.com. This process effectively cleaves the ether bonds, providing the diol product which serves as the direct precursor for subsequent synthetic steps.

Table 1: Synthesis of 2-Propylbenzene-1,3-diol

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|

Intermediacy in the Formation of Advanced Organic Scaffolds

Following its conversion to 2-Propylbenzene-1,3-diol, the molecule acts as a key intermediate in the synthesis of advanced organic scaffolds. A notable example is its use in the preparation of chromenone derivatives lookchem.com. The 2-Propylbenzene-1,3-diol intermediate provides the core phenolic structure necessary to construct the heterocyclic chromenone ring system. These scaffolds are significant in medicinal chemistry due to their presence in many biologically active compounds. The synthesis of azolylbutoxychromenones, for example, relies on building upon the 2-Propylbenzene-1,3-diol framework, demonstrating the compound's value in creating complex heterocyclic structures lookchem.com.

Role in Modifying Polymer and Resin Properties

Utilization as a Scavenger or Additive in Chemical Reactions

Based on available research, there is no significant evidence to suggest that this compound is utilized as a scavenger or a reaction additive. Compounds with phenol-like structures can sometimes act as radical scavengers or antioxidants, but the ether groups in this compound make it less suited for this role compared to its diol derivative nih.gov. Its application appears to be confined to its function as a synthetic building block rather than a reaction modifier.

Precursor to Biologically Relevant Chemical Entities for Research Purposes

The most significant application of this compound is as a precursor to molecules with potential biological relevance for research. As established, it is a key starting material for synthesizing 2-Propylbenzene-1,3-diol lookchem.com. This diol is subsequently used to prepare a class of compounds known as azolylbutoxychromenone derivatives. These derivatives have been investigated as selective agonists for the liver X receptor β (LXRβ), a nuclear receptor involved in the regulation of lipid metabolism and inflammation lookchem.com. The ability to synthesize these specific LXRβ agonists underscores the indirect but crucial role of this compound in providing tools for pharmacological research.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonyms/Aliases | CAS Number |

|---|---|---|

| This compound | 1,3-Dimethoxy-2-(prop-1'-yl)benzene | 16929-64-9 |

| 2-Propylbenzene-1,3-diol | 2-Propylresorcinol | 13331-19-6 |

Structure Reactivity and Structure Property Relationships of 1,3 Dimethoxy 2 Propylbenzene

Influence of Methoxy (B1213986) Groups on Aromatic Ring Activation and Nucleophilicity

The two methoxy (-OCH3) groups positioned at the 1 and 3 locations of the benzene (B151609) ring profoundly influence the reactivity of 1,3-Dimethoxy-2-propylbenzene. These groups are potent activating groups in electrophilic aromatic substitution (EAS) reactions, significantly increasing the electron density of the aromatic ring. numberanalytics.com This activation stems from the ability of the oxygen atom's lone pair of electrons to delocalize into the aromatic system through resonance, also known as p-π conjugation. msu.edu This electron donation is most pronounced at the ortho and para positions relative to the methoxy groups.

In 1,3-dimethoxybenzene (B93181), the activating effects of the two methoxy groups are additive, further enhancing the nucleophilicity of the aromatic ring. The positions ortho and para to both methoxy groups (positions 2, 4, and 6) are strongly activated. This heightened reactivity makes 1,3-dimethoxybenzene and its derivatives valuable substrates in various synthetic applications, including Friedel-Crafts acylations and alkylations. cdnsciencepub.com For instance, electron-rich arenes like 1,3-dimethoxybenzene can be effectively monoalkylated under mild conditions using specific catalysts. thieme-connect.de

Steric and Electronic Effects of the Propyl Substituent

The propyl group (-CH2CH2CH3) at the 2-position of the benzene ring introduces both steric and electronic effects that modulate the reactivity and properties of the molecule.

Electronic Effects: Alkyl groups, such as the propyl substituent, are generally considered weak activating groups. numberanalytics.com They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. The sp3-hybridized carbon atoms of the alkyl group are less electronegative than the sp2-hybridized carbons of the benzene ring, leading to a slight polarization of the sigma bond and electron donation to the ring. libretexts.org This electron-donating nature increases the nucleophilicity of the aromatic ring, albeit to a much lesser extent than the methoxy groups. msu.edulibretexts.org

Steric Effects: The propyl group exerts a significant steric hindrance due to its size. Positioned between the two methoxy groups, the propyl substituent can impede the approach of reactants to the adjacent positions on the aromatic ring. This steric bulk can influence the regioselectivity of chemical reactions, favoring substitution at less hindered sites. numberanalytics.com The interplay between the strong activating effects of the methoxy groups and the steric hindrance of the propyl group determines the ultimate outcome of a reaction.

Comparative Analysis with Related Alkylbenzenes and Dimethoxybenzenes

To better understand the properties of this compound, a comparative analysis with related compounds is insightful.

| Compound | Methoxy Groups | Alkyl Group | Key Features |

| 1,3-Dimethoxybenzene | Two at C1, C3 | None | Highly activated ring due to two methoxy groups. nist.gov |

| Propylbenzene (B89791) | None | One at C1 | Weakly activated ring due to the propyl group. |

| 1,3,5-Trimethoxybenzene | Three at C1, C3, C5 | None | Even more activated ring than 1,3-dimethoxybenzene. |

| 1,4-Dimethoxybenzene | Two at C1, C4 | None | Activated ring, with different symmetry and reactivity patterns compared to the 1,3-isomer. soton.ac.uk |

| 1,3-Dimethoxy-5-propylbenzene | Two at C1, C3 | One at C5 | Propyl group is para to one methoxy and ortho to none, leading to different steric and electronic interactions. rsc.orgminstargroup.com |

| 1,3-Dimethoxy-2-ethylbenzene | Two at C1, C3 | One at C2 (Ethyl) | Similar substitution pattern but with a slightly smaller alkyl group, resulting in less steric hindrance. chemsrc.com |

The reactivity of this compound is significantly higher than that of propylbenzene due to the powerful activating nature of the two methoxy groups. Compared to 1,3-dimethoxybenzene, the presence of the propyl group in the 2-position introduces steric hindrance that can direct incoming electrophiles to the less crowded 4 and 6 positions.

In comparison to its isomer, 1,3-Dimethoxy-5-propylbenzene, the placement of the propyl group at the 2-position in this compound creates a more sterically congested environment around the most activated sites of the ring. This can lead to different product distributions in electrophilic substitution reactions.

The following table provides a summary of the key properties for comparison:

| Property | 1,3-Dimethoxybenzene | Propylbenzene | 1-Nitro-4-propylbenzene | This compound |

| Molecular Formula | C8H10O2 nist.gov | C9H12 | C9H11NO2 chemsynthesis.com | C11H16O2 epa.gov |

| Molecular Weight ( g/mol ) | 138.16 nist.gov | 120.19 | 165.19 chemsynthesis.com | 180.24 epa.gov |

| Reactivity towards Electrophiles | High | Low | Very Low | High |

| Directing Effect of Substituents | Ortho, Para-directing (Methoxy) | Ortho, Para-directing (Propyl) | Meta-directing (Nitro) | Ortho, Para-directing (Methoxy and Propyl) |

This comparative analysis underscores the critical role that the type and position of substituents play in determining the chemical behavior of benzene derivatives. The unique combination of two strong activating methoxy groups and a sterically influential propyl group in this compound gives rise to a distinct set of structure-reactivity and structure-property relationships.

Future Perspectives and Emerging Research Avenues for 1,3 Dimethoxy 2 Propylbenzene

Development of Novel and Sustainable Synthetic Routes

The pursuit of sustainable chemical manufacturing has spurred research into new ways to synthesize 1,3-Dimethoxy-2-propylbenzene and related compounds, with a focus on utilizing renewable feedstocks and environmentally benign reagents.

A significant area of development is the utilization of lignin (B12514952), the most abundant renewable source of aromatic compounds in nature, as a starting material. researchgate.net Lignin is a complex polymer found in wood and other plant-based materials. uantwerpen.be Through processes like hydrogenolysis and oxidation, lignin can be broken down into simpler aromatic monomers. researchgate.net For instance, the reductive cleavage of birch wood using catalysts like Nickel/Carbon (Ni/C), Palladium/Carbon (Pd/C), and Ruthenium/Carbon (Ru/C) can yield mixtures rich in 4-propylguaiacol. uantwerpen.be This compound serves as a key precursor for producing derivatives like 1,2-Dimethoxy-4-propylbenzene (B1203786), a closely related isomer of this compound. uantwerpen.be

One sustainable approach involves the methylation of lignin-derived phenols. The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemistry approach. uantwerpen.be DMC is recognized as a biodegradable, non-toxic, and mild reagent, offering a safer alternative to traditional methylating agents like iodomethane (B122720) and dimethyl sulfate (B86663). uantwerpen.be For example, the methylation of 4-propylguaiacol using DMC in the presence of a catalytic amount of potassium carbonate can produce 1,2-Dimethoxy-4-propylbenzene in quantitative yield. uantwerpen.be

Another innovative strategy focuses on the direct conversion of lignin to valuable aromatic chemicals like benzene (B151609), which can then be functionalized. researchgate.net Researchers have developed a method to transform lignin into benzene with high efficiency using a Ruthenium-Tungsten/zeolite catalyst in an aqueous system. researchgate.net This process involves the catalytic transformation of Csp2-Csp3 and Csp2-O bonds within the lignin structure. researchgate.net

Furthermore, the synthesis of substituted phenols, which can be precursors to dimethoxybenzene derivatives, is being explored through copper-catalyzed coupling reactions. For instance, the reaction of 2-methoxy-4-propyl-phenol with 1-chloro-3-iodobenzene (B1293798) using a copper(I) trifluoromethanesulfonate (B1224126) complex yields 1-(3-chlorophenoxy)-2-methoxy-4-propylbenzene, which can be further modified. nih.gov

These emerging routes highlight a shift towards more sustainable and atom-economical syntheses, moving away from petroleum-based feedstocks and hazardous reagents. researchgate.netacs.org

Exploration of Catalytic Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.netacs.org The exploration of novel catalytic transformations for both the synthesis and modification of this compound is an active area of research.

Catalytic pyrolysis is one such area, where catalysts, often zeolites, are used to direct the thermal decomposition of biomass or its derivatives towards specific aromatic products. acs.org While this technique often produces a complex mixture of hydrocarbons, tuning the catalyst and reaction conditions can enhance the selectivity for desired compounds like xylenes (B1142099) and other substituted benzenes. acs.org

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. researchgate.net For example, iridium(III) chloride has been shown to catalyze the oxidation of various aromatic compounds, including propyl benzene, in the presence of cerium(IV) sulphate. researchgate.net Similarly, vanadium nanocatalysts have demonstrated utility in the oxidation of aromatic hydrocarbons. researchgate.net

In the context of lignin valorization, various catalytic systems are employed to break down the polymer and modify the resulting monomers. uantwerpen.be As mentioned, catalysts like Ni/C, Pd/C, and Ru/C are effective for the reductive cleavage of lignin. uantwerpen.be Furthermore, photoredox catalysis represents a modern approach for benzylic oxidation. For example, the oxidation of 1,2-dimethoxy-4-propylbenzene to the corresponding ketone has been achieved using dicyanonaphthalene (DCN) as a photoredox catalyst under air. uantwerpen.be

The development of multifunctional catalysts is also a promising direction. A high-silica HY zeolite supported Ruthenium-Tungsten (RuW) alloy catalyst has been engineered for the in situ refining of lignin to benzene. researchgate.net This catalyst combines Brønsted acid sites for cleaving carbon-carbon bonds with the catalytic activity of the RuW alloy for the hydrogenolysis of carbon-oxygen bonds. researchgate.net

Future research will likely focus on designing highly selective and robust catalysts for the targeted synthesis and functionalization of specific isomers like this compound, minimizing the formation of byproducts.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize synthetic routes and understand complex catalytic mechanisms, advanced characterization techniques that allow for real-time, in-situ monitoring of chemical reactions are indispensable. rsc.org These methods provide a detailed picture of the reaction as it happens, enabling researchers to identify intermediates, understand reaction kinetics, and optimize conditions for maximum yield and selectivity. rsc.orgresearchgate.net

The combination of multiple in-situ techniques into a single experimental setup is a powerful approach for gaining a comprehensive understanding of catalytic processes. rsc.org Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, UV-vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray methods can be integrated to monitor various aspects of a reaction simultaneously. rsc.org

Stopped-flow Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly valuable tool for studying the kinetics of fast reactions in solution. researchgate.net This technique allows for the rapid mixing of reagents and immediate monitoring of changes in the infrared spectrum, providing insights into the formation of products and the disappearance of reactants on a millisecond timescale. researchgate.net This can be instrumental in elucidating reaction mechanisms, as demonstrated in studies of methanolysis reactions. researchgate.net

For the analysis of complex product mixtures resulting from reactions like catalytic pyrolysis or lignin depolymerization, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are essential. escholarship.org GC/MS separates the components of the mixture and provides mass spectral data for their identification.

NMR spectroscopy, including 1D techniques (¹H and ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC), is crucial for the unambiguous structural elucidation of synthesized compounds like this compound and its derivatives. mdpi.com

The table below summarizes some of the key analytical techniques and their applications in the context of synthesizing and studying substituted benzenes.

| Analytical Technique | Application | Information Obtained |

| FTIR Spectroscopy | Monitoring functional group transformations | Real-time tracking of reactant consumption and product formation. |

| NMR Spectroscopy | Structural elucidation of products and intermediates | Detailed information on the chemical structure and connectivity of atoms. |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation and identification of components in a mixture | Qualitative and quantitative analysis of complex reaction products. |

| Stopped-Flow ATR-FTIR | Kinetic studies of fast reactions | Reaction rates, mechanism elucidation. researchgate.net |

| Combined In-Situ Methods | Comprehensive reaction and catalyst analysis | Detailed understanding of catalyst behavior and reaction pathways under real conditions. rsc.org |

The application of these advanced, in-situ monitoring techniques will be critical for the rational design of more efficient and selective synthetic processes for this compound.

Integration with Green Chemistry Principles

The future development and application of this compound will be heavily influenced by the principles of green chemistry. colab.ws These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrsc.org

Several of the twelve principles of green chemistry are particularly relevant to the synthesis of this compound:

Prevention of Waste : Developing synthetic routes with high atom economy and yield minimizes waste generation. colab.wsrsc.org

Atom Economy : Designing reactions where the maximum proportion of atoms from the reactants are incorporated into the final product. colab.ws

Use of Renewable Feedstocks : Utilizing biomass-derived starting materials like lignin instead of depletable fossil fuels is a key goal. acs.orgcolab.ws The conversion of lignocellulose to chemicals is a major focus of current research. acs.org

Catalysis : Employing catalysts instead of stoichiometric reagents enhances reaction efficiency, reduces energy consumption, and minimizes waste. acs.orgcolab.ws

Safer Solvents and Auxiliaries : Choosing environmentally benign solvents and reducing the use of auxiliary substances. The use of water as a solvent in the lignin-to-benzene conversion is an excellent example. researchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. colab.ws

The synthesis of aromatic amines from lignin-derived monomers provides a case study in applying green chemistry principles. uantwerpen.be Traditional nitration methods to introduce amino groups often involve hazardous reagents like nitric acid. uantwerpen.be Newer strategies that avoid nitration and start from renewable resources represent a safer and more sustainable approach. uantwerpen.be

The table below illustrates the application of green chemistry principles to the synthesis of dimethoxybenzene derivatives.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Starting from lignin-derived platform molecules. | Synthesis from 4-propylguaiacol obtained from wood. uantwerpen.be |

| Safer Reagents | Replacing hazardous methylating agents. | Using dimethyl carbonate (DMC) instead of dimethyl sulfate. uantwerpen.be |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | RuW/zeolite catalyzed conversion of lignin. researchgate.net |

| Waste Prevention | Developing high-yield, selective reactions. | Quantitative yield in the methylation of 4-propylguaiacol. uantwerpen.be |

| Safer Solvents | Utilizing water or other green solvents. | Lignin-to-benzene conversion performed in water. researchgate.net |

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and other valuable chemical compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.